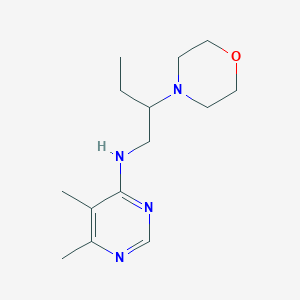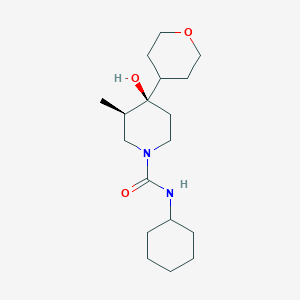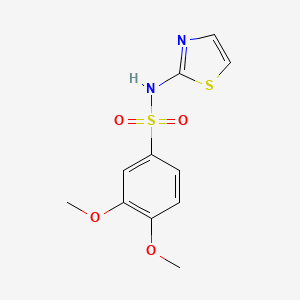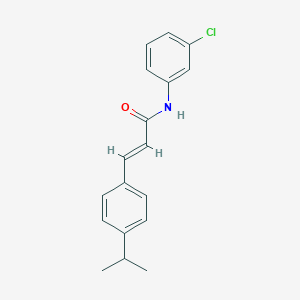![molecular formula C24H34FN3O B5615798 1-tert-butyl-N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-1H-pyrrole-3-carboxamide](/img/structure/B5615798.png)
1-tert-butyl-N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-1H-pyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex compounds often involves multi-step reactions, starting from simple precursors to obtain the desired molecular architecture. For compounds similar to the one , synthesis typically involves condensation reactions, nucleophilic aromatic substitution, and the use of catalysts and specific reagents to introduce various functional groups (Cunbin Nie et al., 2020; H. Jona et al., 2009). These methods highlight the intricate steps required to synthesize complex molecules, including those with piperidine and pyrrole components.
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is usually determined using techniques like X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. For instance, XRD studies have revealed that such molecules can crystallize in specific systems and exhibit intermolecular interactions like hydrogen bonding and π-π stacking, contributing to their stability and packing in the solid state (C. Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Compounds like the one mentioned undergo various chemical reactions, including electrophilic fluorination, which is used to introduce fluorine atoms into the molecule, significantly affecting their chemical behavior and interactions with biological targets. The reactivity of these compounds can be influenced by the presence of tert-butyl, piperidine, and carboxamide groups, which can participate in reactions like demethylation and decarboxylation under specific conditions (H. Yoo et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are often determined using analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into their stability and behavior under various temperature conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are influenced by the molecular structure. Studies often employ computational chemistry methods, like density functional theory (DFT), to predict these properties and understand the electronic distribution within the molecule, which is vital for assessing its potential interactions and reactivity (Shifeng Ban et al., 2023).
- Synthesis and characterization of compounds with related structural features (Cunbin Nie et al., 2020) (link).
- X-ray diffraction studies revealing the crystalline structure (C. Sanjeevarayappa et al., 2015) (link).
- DFT and vibrational analysis for understanding chemical properties (Shifeng Ban et al., 2023) (link).
Propiedades
IUPAC Name |
1-tert-butyl-N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-methylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34FN3O/c1-24(2,3)28-15-12-21(18-28)23(29)26(4)16-19-8-7-13-27(17-19)14-11-20-9-5-6-10-22(20)25/h5-6,9-10,12,15,18-19H,7-8,11,13-14,16-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARSNXKYICPNPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC(=C1)C(=O)N(C)CC2CCCN(C2)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-1H-pyrrole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclobutyl-N-[(3R*,4S*)-4-propyl-1-(2-pyrimidinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5615717.png)

![ethyl 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoate](/img/structure/B5615733.png)

![5-[1-butyl-3-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-5-yl]-2-methyl-1H-benzimidazole](/img/structure/B5615744.png)
![8-(3-ethoxypropanoyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615752.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5615760.png)
![1-methyl-4-[3-(trifluoromethyl)benzyl]-1,4-diazepane](/img/structure/B5615762.png)

![(1R*,3S*)-7-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5615780.png)
![(3S*,4R*)-4-methyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine-3,4-diol](/img/structure/B5615784.png)
![5-({[3-(3-chlorophenyl)-3-phenylpropanoyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5615792.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5615815.png)